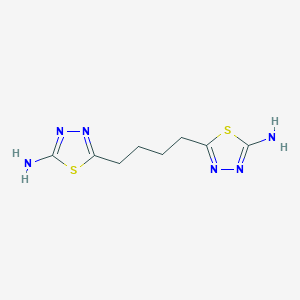

5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine)

Vue d'ensemble

Description

“5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine)” (BBTD) is a synthetic compound used in various scientific experiments due to its unique physical and chemical properties. It is a heterocyclic compound containing carbon, nitrogen, and sulfur atoms. The molecular formula is C8H12N6S2 .

Synthesis Analysis

The synthesis of BBTD-like compounds involves the reaction between a thiosemicarbazide and carboxylic acid . The reaction was investigated in the presence of polyphosphate ester (PPE). It was found that, in the presence of PPE, the reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis

The molecular structure of BBTD consists of carbon, nitrogen, and sulfur atoms. The average mass is 256.351 Da and the monoisotopic mass is 256.056488 Da .Chemical Reactions Analysis

BBTD-like compounds have been used in the synthesis of allosteric glutaminase inhibitors . The reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Physical and Chemical Properties Analysis

BBTD is a synthetic compound with unique physical and chemical properties. The specific physical and chemical properties of BBTD are not mentioned in the available literature.Applications De Recherche Scientifique

Corrosion Inhibition

- Application in Corrosion Inhibition : Thiadiazole derivatives, including structures similar to 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine), have been studied for their effectiveness in inhibiting corrosion of metals. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition performances of these compounds against corrosion of iron. Theoretical data align well with experimental results, indicating potential utility in industrial applications (Kaya et al., 2016).

Molecular and Structural Analysis

- Structural Characterization and Noncovalent Interactions : Studies have been conducted on the crystal structures of thiadiazole derivatives to understand their molecular interactions. For instance, N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been analyzed using crystallographic and quantum theory of atoms-in-molecules (QTAIM) approaches. These analyses provide insights into intra- and intermolecular interactions, which are essential for the development of new materials and pharmaceuticals (El-Emam et al., 2020).

Synthesis and Characterization

- Synthesis and Chemical Properties : Research has been directed towards the synthesis and characterization of bisthiadiazoles with ethyl and butyl spacers, including compounds like 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine). These studies aim to determine the most effective methods for synthesis and to explore the potential of these compounds as precursors for macroheterocyclic compounds with expanded coordination cavities (Suvorova et al., 2020).

Biological Activities

- Biological Applications : The 1,3,4-thiadiazole core, similar to the one in 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine), has been extensively studied for its pharmacological properties. Schiff bases derived from thiadiazole-2-amine have shown promising results in antimicrobial and anticancer activities. These findings open avenues for the development of new therapeutic agents (Gür et al., 2020).

Material Science Applications

- Material Science and Mesomorphic Behavior : Studies have also focused on the mesomorphic behavior of compounds containing the thiadiazole structure. These compounds exhibit interesting properties in liquid crystalline phases and are being investigated for their potential applications in materials science, such as in the development of new liquid crystal materials (Iwan et al., 2010).

Orientations Futures

In recent years, there has been a noticeable increase in research interests in the synthesis and biological application of various derivatives of 2-amino-1,3,4-thiadiazoles . These compounds exhibit antitumor, antibacterial, antifungal, and antiparasitic activities . Therefore, BBTD and similar compounds may have potential applications in these areas in the future.

Mécanisme D'action

C8H12N6S2C_8H_{12}N_6S_2C8H12N6S2

and a molecular weight of 256.35 . It has a predicted boiling point of 533.7±60.0 °C and a predicted density of 1.487±0.06 g/cm3 . However, the specific targets, mode of action, affected biochemical pathways, pharmacokinetics, and the molecular and cellular effects of this compound’s action are not readily available in the sources I have access to.Propriétés

IUPAC Name |

5-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6S2/c9-7-13-11-5(15-7)3-1-2-4-6-12-14-8(10)16-6/h1-4H2,(H2,9,13)(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLSMCSUYSZCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC1=NN=C(S1)N)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525689.png)

![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)

![1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525693.png)

![6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1525694.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)

![5-Boc-2-oxa-5-azaspiro[3.5]nonane](/img/structure/B1525697.png)

![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)